molecular formula C25H43N7O7 B12391396 Nle-Arg-Phe-NH2 (acetate)

Nle-Arg-Phe-NH2 (acetate)

Cat. No.: B12391396
M. Wt: 553.7 g/mol
InChI Key: JLAVWMIXXPOTHL-ZQGHYHNTSA-N
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Description

Nle-Arg-Phe-NH2 (acetate) is a tripeptide compound, typically found in the form of acetate. It is composed of three amino acids: norleucine (Nle), arginine (Arg), and phenylalanine (Phe), with an amide group at the C-terminus. This compound is often used in scientific research due to its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nle-Arg-Phe-NH2 (acetate) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (Phe) to a solid resin. Subsequent amino acids (Arg and Nle) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of Nle-Arg-Phe-NH2 (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same steps of coupling, deprotection, and cleavage, but with optimized conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Nle-Arg-Phe-NH2 (acetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can produce citrulline, while substitution reactions can yield modified peptides with different biological activities .

Scientific Research Applications

Nle-Arg-Phe-NH2 (acetate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Nle-Arg-Phe-NH2 (acetate) involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it has been shown to contract muscle fibers by interacting with receptors on the muscle cells. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Nle-Arg-Phe-NH2 (acetate) can be compared with other similar tripeptides, such as:

These comparisons highlight the unique properties of Nle-Arg-Phe-NH2 (acetate), such as its specific amino acid sequence and biological activity, which make it valuable for various research applications .

Properties

Molecular Formula

C25H43N7O7

Molecular Weight

553.7 g/mol

IUPAC Name

acetic acid;(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C21H35N7O3.2C2H4O2/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14;2*1-2(3)4/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26);2*1H3,(H,3,4)/t15-,16-,17-;;/m0../s1

InChI Key

JLAVWMIXXPOTHL-ZQGHYHNTSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.CC(=O)O.CC(=O)O

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.CC(=O)O.CC(=O)O

Origin of Product

United States

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